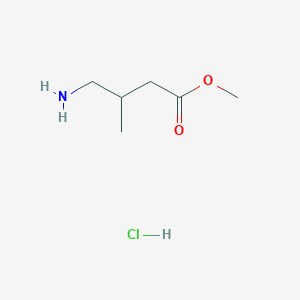
2-(4-(Ethylthio)benzamido)-4,5-dimethylthiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-(Ethylthio)benzamido)-4,5-dimethylthiophene-3-carboxamide” belongs to the class of organic compounds known as amides. These are organic compounds containing a carbonyl group that is linked to a nitrogen atom .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of an acid with an amine in the presence of a dehydrating agent . The exact synthesis process would depend on the specific reactants and conditions used.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and X-ray Crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Amides, for example, can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. These might include determining its melting point, boiling point, solubility in various solvents, and its spectral properties .Applications De Recherche Scientifique
Metal–Organic Frameworks
The research on carboxylate-assisted ethylamide metal–organic frameworks explores the synthesis, structure, thermostability, and luminescence properties of various polymers, including those incorporating elements like zinc and cadmium. These frameworks exhibit unique topologies and interpenetration patterns, contributing to the understanding of their potential applications in areas like gas storage, separation, and catalysis (Sun et al., 2012).
Functionalization and Esterification
The study on 3,4-Ethylenedioxythiophene functionalized with tetrathiafulvalene investigates the synthesis and selective esterification processes. This research contributes to the field of organic electronics by providing insights into the functionalization of thiophene derivatives, which are crucial for developing new materials for electronic applications (Zhang et al., 2014).
Biologically Active Derivatives
Research on thiophene-3-carboxamide derivatives has revealed their antibacterial and antifungal activities. This opens up potential applications in the development of new antimicrobial agents. The structural features of these compounds, such as intramolecular hydrogen bonding, play a significant role in their biological activity, offering a pathway for designing more effective drugs (Vasu et al., 2003).
Antimicrobial Evaluation and Docking Studies
The synthesis and evaluation of thiophene-2-carboxamides with tetrazol and phosphole moieties have shown promising antimicrobial properties. These findings suggest applications in pharmaceuticals, where such compounds could serve as leads for the development of new antimicrobial drugs. The docking studies included in this research provide valuable information on the interaction between these molecules and biological targets, further guiding drug design processes (Talupur et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-ethylsulfanylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-4-21-12-7-5-11(6-8-12)15(20)18-16-13(14(17)19)9(2)10(3)22-16/h5-8H,4H2,1-3H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWSETWDDSTJSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2454502.png)

![N-[(2-Chlorocyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2454505.png)

![Methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2454512.png)
![1,3-Dimethyl-6-(5-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-2,4-dione](/img/structure/B2454513.png)
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2454515.png)





![ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2454524.png)
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone](/img/structure/B2454525.png)